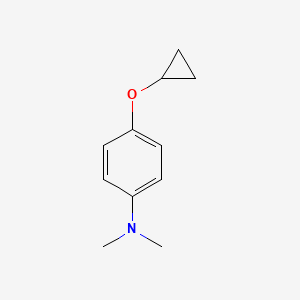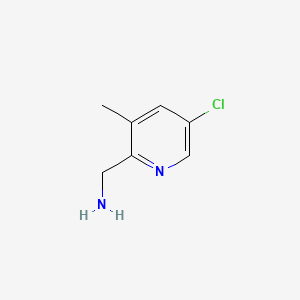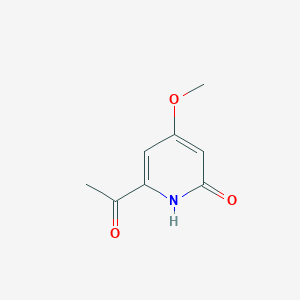
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, is characterized by its unique structure, which includes a hydroxy group at the 6th position and a methoxy group at the 4th position of the pyridine ring, along with an ethanone moiety.
Méthodes De Préparation
The synthesis of 1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone typically involves a multi-step process. One common method starts with the preparation of the pyridine ring, followed by the introduction of the hydroxy and methoxy groups. The final step involves the addition of the ethanone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The ethanone moiety can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyridine derivatives such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone and 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone. Compared to these compounds, 1-(6-Hydroxy-4-methoxypyridin-2-YL)ethanone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
6-acetyl-4-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)7-3-6(12-2)4-8(11)9-7/h3-4H,1-2H3,(H,9,11) |
Clé InChI |
JMJIQXMXOYHNMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=O)N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


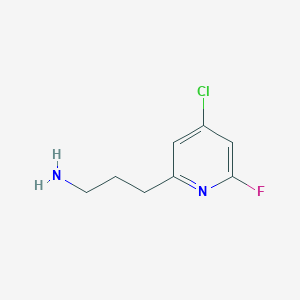
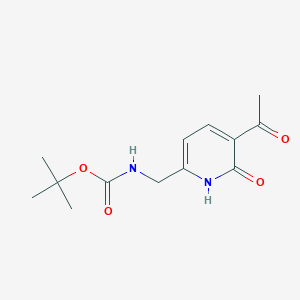

![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)

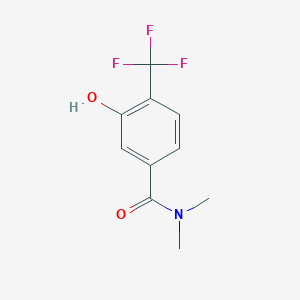
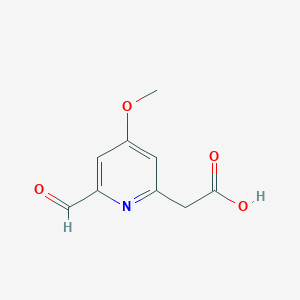

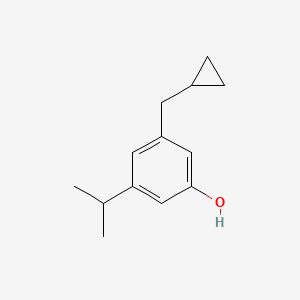

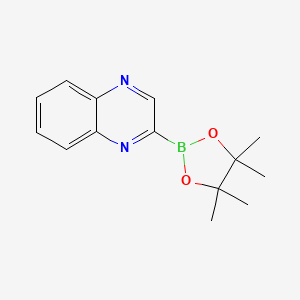
![3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
